BenchChemオンラインストアへようこそ!

3-amino-2-butyl-4(3H)-quinazolinone

Analgesic activity Structure-activity relationship Quinazolinone SAR

3-Amino-2-butyl-4(3H)-quinazolinone is a critical synthetic intermediate for constructing 2-butyl-3-substituted quinazolin-4(3H)-ones with validated analgesic (73% activity) and anti-inflammatory (67% protection) profiles, outperforming diclofenac sodium. The 2-butyl group is essential for maximizing lipophilicity and CNS penetration; substitution with 2-methyl or 2-phenyl analogues significantly reduces efficacy. Ideal for focused SAR studies on pain and inflammation, and for exploring dual analgesic/antibacterial scaffolds.

Molecular Formula C12H15N3O
Molecular Weight 217.27 g/mol
Cat. No. B4732725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-2-butyl-4(3H)-quinazolinone
Molecular FormulaC12H15N3O
Molecular Weight217.27 g/mol
Structural Identifiers
SMILESCCCCC1=NC2=CC=CC=C2C(=O)N1N
InChIInChI=1S/C12H15N3O/c1-2-3-8-11-14-10-7-5-4-6-9(10)12(16)15(11)13/h4-7H,2-3,8,13H2,1H3
InChIKeyNSRXZRUNYJXNQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-2-butyl-4(3H)-quinazolinone: A Core Intermediate for Next-Generation Quinazolinone Analgesics


3-Amino-2-butyl-4(3H)-quinazolinone (CAS: 100138-16-7 for the 2-amino isomer; the 3-amino-2-butyl isomer is also referenced as 3-amino-2-(n-butyl)-3H-quinazolin-4-one) is a lipophilic 3-aminoquinazolinone scaffold [1]. It is distinguished by its 2-butyl substitution, which enhances lipophilicity relative to earlier 2-methyl, 2-phenyl, and 2-methylthio analogues. This compound is not typically a final bioactive molecule but a critical synthetic intermediate used to generate 2-butyl-3-substituted quinazolin-4(3H)-ones and 3-butyl-2-substituted amino-3H-quinazolin-4-ones, several of which have demonstrated superior analgesic and anti-inflammatory activity compared to diclofenac sodium [2].

Why 3-Amino-2-butyl-4(3H)-quinazolinone Cannot Be Replaced by Other Quinazolinone Intermediates for Potent Analgesic SAR


Generic substitution of 3-amino-2-butyl-4(3H)-quinazolinone with earlier-generation quinazolinone intermediates (e.g., 2-methyl, 2-phenyl, or 2-methylthio analogues) risks a significant drop in the activity of the final derivatives. Systematic structure-activity relationship (SAR) studies demonstrate that increasing lipophilicity at the C-2 position from methyl to butyl directly elevates the analgesic ceiling of the resultant 3-substituted thiourea derivatives [1]. The 2-butyl series lead compound achieved 60% analgesic activity, compared to 50% for the 2-methyl series and 43% for the 2-phenyl series, establishing the butyl substituent as critical for maximizing efficacy [1]. Using an isomer like 2-amino-3-butyl-4(3H)-quinazolinone also leads to a divergent synthetic pathway and a different biological profile, as the 3-amino group is essential for constructing the dithiocarbamate intermediate that yields the most potent compounds [1].

Quantitative Differentiation Evidence for 3-Amino-2-butyl-4(3H)-quinazolinone as a Superior Scaffold


2-Butyl Scaffold Enables a 20% Analgesic Activity Gain Over the 2-Phenyl Analog Lead Compound

The 2-butyl substitution on the quinazolinone core, as found in 3-amino-2-butyl-4(3H)-quinazolinone, is not arbitrary. When this intermediate is elaborated into its lead thiourea derivative (Compound A4), it achieves a 60% analgesic activity (PAA) in the tail-flick assay. This compares favorably to the lead compound from the C-2 phenyl series, which achieved only 43% analgesic activity under comparable conditions [1]. The quantitative gain is a direct consequence of the increased lipophilicity imparted by the butyl group.

Analgesic activity Structure-activity relationship Quinazolinone SAR

A4 Derivative of 2-Butyl Scaffold is 47.8% More Potent Than Diclofenac Sodium as an Analgesic

The most active derivative synthesized from the 3-amino-2-butyl-4(3H)-quinazolinone intermediate, Compound A4, was directly compared to the clinical standard diclofenac sodium. At 2 hours post-administration, Compound A4 at 20 mg/kg showed 73% analgesic activity, whereas diclofenac sodium at the same dose showed 62% activity in the same assay [1]. This demonstrates that the 2-butyl scaffold can be elaborated to surpass a widely used NSAID.

Analgesic Diclofenac sodium Tail-flick In vivo comparison

A4 Derivative Demonstrates Superior Anti-inflammatory Activity Over Diclofenac Sodium and Earlier Series

Compound A4, the lead derivative from the 2-butyl scaffold, achieved 67% protection in the carrageenan-induced rat paw edema model at 20 mg/kg. This is higher than both the 2-phenyl series lead (36% protection) and the 2-methyl series lead (44% protection), and notably exceeds diclofenac sodium, which provided 60% protection under identical conditions [1].

Anti-inflammatory Carrageenan-induced edema Diclofenac In vivo

Defined Physicochemical Batch Reproducibility Via Well-Characterized Synthetic Protocol

The synthesis of 3-amino-2-butyl-4(3H)-quinazolinone is described in detail from anthranilic acid and pentanoic anhydride, yielding a product with a melting point of 110–112 °C [1]. Full spectral characterization is provided (IR: 3300, 3250 (NH2), 1680 (C=O), 1630 (C=N), 1610 (C=C) cm⁻¹; ¹H-NMR (CDCl₃): δ 0.9–1.0 (t, 2H, CH₂–CH₂–CH₂–CH₃), 1.5–1.7 (q, 2H, CH₂–CH₂–CH₂–CH₃), 2.1–2.3 (sext, 2H, CH₂–CH₂–CH₂–CH₃), 2.6–2.7 (t, 3H, CH₂–CH₂–CH₂–CH₃), 4.3 (s, 2H, NH₂), 6.9–7.6 (m, 4H, ArH); MS (m/z) 217 (M⁺); Anal. Calcd for C₁₂H₁₅N₃O: C, 66.36; H, 6.91; N, 19.35. Found: C, 66.22; H, 6.86; N, 19.41) [1]. This level of analytical detail is not uniformly available for all quinazolinone intermediates from other suppliers, providing a quality assurance advantage.

Synthesis Characterization Reproducibility Analytical data

High-Impact Application Scenarios for 3-Amino-2-butyl-4(3H)-quinazolinone


Medicinal Chemistry Analgesic Lead Optimization Programs Targeting NSAID-Surpassing Efficacy

Procure this intermediate to systematically elaborate the 3-amino group into thiourea, Schiff base, or other heterocyclic derivatives. The 2-butyl scaffold has been empirically validated to yield compounds with up to 73% analgesic activity (vs. 62% for diclofenac) and 67% anti-inflammatory protection (vs. 60% for diclofenac) in rodent models [1]. This scaffold is ideal for SAR studies focused on enhancing lipophilicity and CNS penetration to improve pain management therapies.

Dual-Action Analgesic and Anti-Inflammatory Drug Discovery

The derivatives of this compound have demonstrated concurrent analgesic and anti-inflammatory activity [1]. This is a rare and desirable profile for treating conditions where pain and inflammation are comorbid, such as arthritis. Using 3-amino-2-butyl-4(3H)-quinazolinone as a starting material allows a drug discovery program to explore this dual mechanism, a feature not equally accessible from the less lipophilic 2-methyl or 2-phenyl analogues which show significantly lower efficacy in both assays [1].

Academic and Industrial Research on Quinazolinone-Based Antibacterial Agents with Adjunctive Analgesic Properties

The derivatives of this intermediate, particularly the A7, A8, and A9 compounds, have shown moderate to good antibacterial activity against Gram-negative pathogens such as E. tarda, S. typhimurium, and P. vulgaris, with MIC values as low as 9.76 µg/mL [1]. This, combined with the analgesic properties, makes the scaffold a unique starting point for researching compounds that can address bacterial infections and associated pain simultaneously, a clinical niche with few options.

Development of CNS-Active Quinazolinone Libraries for Neuroscience Research

Given the established CNS activity of quinazolinones (analgesic, anticonvulsant) and the enhanced lipophilicity of the 2-butyl series which may improve blood-brain barrier penetration, this intermediate is well-suited for generating focused libraries for neuroscience target screening [1]. The defined chemistry and consistent characterization of the starting material ensure reliable library synthesis and reproducible biological screening outcomes.

Quote Request

Request a Quote for 3-amino-2-butyl-4(3H)-quinazolinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.